molecular formula C13H15NO4S B3038322 2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 85929-50-6

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3038322
CAS No.: 85929-50-6
M. Wt: 281.33 g/mol
InChI Key: GZQVRJPTRUONML-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring substituted with a 1,3-benzodioxole moiety and two methyl groups at the 5-position. The carboxylic acid at the 4-position enhances solubility and enables hydrogen bonding, critical for interactions with biological targets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-13(2)10(12(15)16)14-11(19-13)7-3-4-8-9(5-7)18-6-17-8/h3-5,10-11,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVRJPTRUONML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2H-1,3-benzodioxole derivatives with thiazolidine-4-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
2-(2H-1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Target Compound) 5,5-dimethyl, 1,3-benzodioxol-5-yl ~281.3* Potential β-lactamase inhibition (inferred)
2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid No methyl groups on thiazolidine 253.279 Unspecified; likely lower steric hindrance
2-[1-(Dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Phenylacetamido, boronic acid ~395.3* Micromolar inhibitor of class C β-lactamases
(2R,2′R,4S,4′S)-2,2′-[(4R,11R)-...]bis(5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid) Benzyl, phenyl, peptide-like backbone ~800–900* Antibiotic-related; used in reference standards

Key Observations :

  • Benzodioxole vs.
  • Macromolecular Derivatives : The bis-thiazolidine compound in demonstrates how peptide-like extensions and bulky substituents (e.g., benzyl, phenyl) expand applications into antibiotic reference standards .

Physicochemical and Crystallographic Properties

  • Crystallography : Tools like SHELX () and ORTEP-III () are pivotal for resolving thiazolidine derivatives’ crystal structures, ensuring accurate stereochemical assignments .
  • Validation : Structure validation methods () ensure reliability in comparing bond lengths, angles, and torsional conformations across analogues .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C12H13N1O3SC_{12}H_{13}N_{1}O_{3}S, and it features a thiazolidine ring structure which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant as it is often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with thiazolidine structures often exhibit antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of thiazolidine can significantly reduce oxidative markers in vitro.

2. Anti-inflammatory Effects

Thiazolidine derivatives have been reported to possess anti-inflammatory properties. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. For instance, a study demonstrated that treatment with thiazolidine derivatives reduced inflammation in rat models of arthritis.

3. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

4. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it demonstrated an IC50 value in the micromolar range against breast cancer cells, indicating potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Nrf2 Pathway Activation : This pathway plays a crucial role in cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant enzymes.
  • Inhibition of NF-kB : The compound may inhibit the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated significant reduction in oxidative stress markers in treated cells compared to controls.
Anti-inflammatory Study Showed a decrease in TNF-alpha and IL-6 levels in rat models after administration of the compound.
Antimicrobial Study Exhibited inhibitory effects on E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Cytotoxicity Study Reported IC50 values of approximately 15 µM against MCF-7 breast cancer cells, suggesting moderate potency as an anticancer agent.

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The compound can be synthesized via condensation reactions involving 3-formyl-indole derivatives and thiazolone precursors under acidic reflux conditions. For example:

  • Method A : Reflux a mixture of 2-aminothiazol-4(5H)-one (1.0 equiv), 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv), sodium acetate (2.0 equiv), and acetic acid (solvent) for 3–5 hours. The precipitate is filtered and recrystallized from acetic acid or DMF/acetic acid mixtures .
  • Purification : Recrystallization in acetic acid yields high-purity crystals, with typical yields of 70–85% .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of bond angles, torsions, and hydrogen bonding networks (e.g., O–H···N interactions) .
  • NMR/IR : 1^1H/13^{13}C NMR to confirm proton environments (e.g., benzodioxolyl protons at δ 6.8–7.2 ppm) and IR for carboxylic acid C=O stretching (~1700 cm1^{-1}) .

Q. What are optimal recrystallization conditions to achieve high purity?

Recrystallization from acetic acid is effective:

  • Dissolve the crude product in hot acetic acid, cool to 4°C, and filter the crystalline precipitate. This method removes unreacted starting materials and by-products (e.g., dimeric impurities) .

Q. How can researchers confirm the compound’s identity using X-ray crystallography?

  • Refine the structure with SHELXL , ensuring R-factor convergence (< 0.05). Validate using PLATON to check for missed symmetry or hydrogen bonding inconsistencies .
  • Key metrics: Bond lengths (C–S: ~1.75 Å, C–O: ~1.36 Å) and torsion angles (e.g., C4–C8–O3: 110.86°) .

Q. What common impurities arise during synthesis, and how are they identified?

  • Dimeric by-products : Formed via over-condensation; detect via HPLC-MS (e.g., [M+H]+^+ at m/z 748.82 for dimeric thiazolidine derivatives) .
  • Unreacted precursors : Monitor using TLC (Rf_f ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence crystal packing?

Apply graph set analysis (Etter’s formalism) to categorize interactions:

  • Dimer motifs : R22_2^2(8) patterns from carboxylic acid O–H···O interactions.
  • Chain motifs : C(6) chains via benzodioxolyl O···H–C interactions. These networks stabilize the crystal lattice and affect solubility .

Q. How to resolve contradictions between experimental and computational crystallographic data?

  • Refinement strategy : Use SHELXL’s restraints for anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to identify underestimated hydrogen bonds .
  • Example : Discrepancies in C–S bond lengths (DFT: 1.72 Å vs. X-ray: 1.75 Å) may indicate thermal motion artifacts .

Q. How does stereochemistry at the thiazolidine ring impact molecular conformation?

  • X-ray analysis : The 4R configuration (if present) creates a puckered ring, with C4–C8–O3 angles ~110°. Compare enantiomers using Flack parameter refinement in SHELXL .
  • Stability : The 5,5-dimethyl groups enforce chair-like conformations, reducing ring flexibility .

Q. What are best practices for validating structural models in SHELXL?

  • Validation steps :
    • Check ADP ratios (max/min < 5).
    • Analyze Fo/Fc maps for residual electron density (>0.3 eÅ3^{-3}).
    • Use TWIN/BASF commands for twinned data .
  • Case study : Misfit in O4–C4–C7 angles (56.51° vs. 170.04°) may indicate missed twinning .

Q. How to apply graph set analysis to supramolecular assembly?

  • Procedure :
    • Identify donor-acceptor pairs (e.g., O–H···O, N–H···S).
    • Classify motifs using Bernstein’s criteria (e.g., R22_2^2(8) for dimers, C(6) for chains).
  • Impact : Dominant R22_2^2(8) motifs correlate with poor solubility due to tight packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

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